Home > Products > Screening Compounds P137559 > Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-
Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl- - 1415560-29-0

Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-

Catalog Number: EVT-3164920
CAS Number: 1415560-29-0
Molecular Formula: C13H13Br2N3O
Molecular Weight: 387.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl- is a crucial synthetic intermediate used in the production of Palbociclib. [] Palbociclib itself is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play a critical role in cell cycle regulation. [, , , ] While not a drug itself, this compound serves as a stepping stone in the multi-step synthesis of Palbociclib. []

Overview

Pyrido[2,3-d]pyrimidin-7(8H)-one, specifically the derivative 2,6-dibromo-8-cyclopentyl-5-methyl-, is a complex heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their potential biological activities, particularly as kinase inhibitors, which are crucial in various therapeutic applications. The structural diversity and the ability to modify functional groups make these compounds attractive for medicinal chemistry.

Source and Classification

Pyrido[2,3-d]pyrimidin-7(8H)-ones are classified as nitrogen-containing heterocycles. They are characterized by a bicyclic structure that includes both pyridine and pyrimidine rings. This compound can be sourced from various synthetic methods that allow for the introduction of different substituents, enhancing its biological activity and specificity towards biological targets .

Synthesis Analysis

Methods

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved through several methodologies:

  1. Cyclization of Substituted Pyridines: This involves functionalized pyridines that undergo cyclization to form the pyrido[2,3-d]pyrimidine framework.
  2. Bicyclic System Formation: This method adds a pyridone moiety to a preformed pyrimidine ring, facilitating the formation of the desired compound .

Technical Details

Recent advancements have introduced efficient one-pot multicomponent reactions that simplify the synthesis process. For instance, combining α,β-unsaturated esters with malononitrile and guanidine under microwave irradiation has shown high yields for various derivatives, including those with specific substituents at positions C5 and C6 critical for biological activity .

Molecular Structure Analysis

Structure

The molecular structure of 2,6-dibromo-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one features:

  • A bicyclic core composed of a pyridine and a pyrimidine ring.
  • Bromine atoms at positions 2 and 6.
  • A cyclopentyl group at position 8.
  • A methyl group at position 5.

This structural arrangement contributes to its unique chemical properties and potential interactions with biological targets.

Data

The compound's molecular formula is C14H15Br2N3O, with a molecular weight of approximately 388.09 g/mol. The presence of halogens (bromine) in the structure significantly affects its reactivity and biological interactions.

Chemical Reactions Analysis

Reactions

Pyrido[2,3-d]pyrimidin-7(8H)-ones participate in various chemical reactions:

  1. Substitution Reactions: The bromine substituents can undergo nucleophilic substitution, allowing further functionalization.
  2. Dehydrogenation Processes: Certain derivatives can be dehydrogenated to enhance their biological activity as kinase inhibitors .

Technical Details

The dehydrogenation reactions often require specific conditions such as light or heat to facilitate the removal of hydrogen atoms without affecting other functional groups. Recent studies have demonstrated successful dehydrogenation using photoinduced methods without additional catalysts, showcasing an innovative approach to modifying these compounds for enhanced activity .

Mechanism of Action

Process

The mechanism of action for pyrido[2,3-d]pyrimidin-7(8H)-ones primarily involves their role as kinase inhibitors. These compounds interact with specific kinases by mimicking natural substrates or binding sites within the enzyme's active site.

Data

Studies indicate that modifications at various positions (C5, C6) can significantly influence binding affinity and selectivity towards different kinases. This specificity is crucial for developing targeted therapies in cancer treatment and other diseases where kinase activity is dysregulated .

Physical and Chemical Properties Analysis

Physical Properties

Pyrido[2,3-d]pyrimidin-7(8H)-ones typically exhibit:

  • Melting Points: Varying based on substituents but generally fall within a moderate range.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide and methanol due to their polar nature.

Chemical Properties

Key chemical properties include:

  • Reactivity towards electrophiles due to the presence of nitrogen atoms.
  • Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data on solubility and stability are essential for practical applications in drug formulation and delivery systems.

Applications

Scientific Uses

Pyrido[2,3-d]pyrimidin-7(8H)-ones have several significant applications:

  1. Pharmaceutical Development: As potential therapeutic agents targeting various kinases involved in cancer progression.
  2. Biological Research: Serving as tools for studying kinase signaling pathways and their implications in disease mechanisms.
  3. Synthetic Chemistry: Used as intermediates in the synthesis of more complex organic molecules due to their versatile reactivity.

The ongoing research into these compounds continues to reveal new applications and therapeutic potentials, making them valuable assets in both organic chemistry and medicinal development .

Synthetic Methodologies for Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

Multi-Step Synthesis of 2,6-Dibromo-8-cyclopentyl-5-methyl Substituted Scaffolds

The synthesis of 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically employs a sequential functionalization strategy starting from minimally substituted pyridopyrimidinone precursors. A common approach involves initial construction of the bicyclic core via condensation reactions between 6-aminouracil derivatives and α,β-unsaturated carbonyl compounds, yielding 5,6-unsubstituted or 5-methylpyrido[2,3-d]pyrimidin-7(8H)-ones as key intermediates [1] [5]. Subsequent regioselective brominations at C6 and C2 positions are performed before or after N8-alkylation with cyclopentyl groups. Alternative routes begin with pre-functionalized pyrimidine rings, where 4,6-dichloropyrimidine-5-carbaldehydes serve as starting materials for annulation reactions with enolates or enamines to construct the pyridine ring [3] [4]. The methyl group at C5 is typically introduced early in the synthesis using methyl-containing building blocks like methyl acetoacetate or via Wittig reactions on aldehyde intermediates.

Table 1: Representative Multi-Step Synthesis Sequence

StepTransformationKey Reagents/ConditionsYield Range
1Core FormationEthyl acetoacetate + 2,4,6-triaminopyrimidine in diphenyl ether, 195-230°C45-62%
2C5-C6 DehydrogenationDMF thionyl chloride (1:1) or Pd/C in KOH68-85%
3N8-AlkylationCyclopentyl bromide, NaH/DMF, 60°C70-88%
4C6 BrominationNBS, CHCl₃, reflux75-92%
5C2 BrominationBr₂, AcOH, 80°C60-78%

Regioselective Bromination Strategies in Pyridopyrimidine Systems

Regioselective bromination of the pyridopyrimidine scaffold requires precise control of reaction conditions due to the differential reactivity of C2, C4, C5, and C6 positions. C6 bromination (position ortho to the pyrimidine nitrogen) is preferentially achieved using N-bromosuccinimide (NBS) in non-polar solvents like chloroform under reflux, leveraging the inherent electron distribution that activates C6 toward electrophilic substitution [5] [8]. Subsequent C2 bromination requires harsher conditions, typically employing molecular bromine in acetic acid at elevated temperatures (80-100°C), as the electron-deficient C2 position (adjacent to two ring nitrogens) is less nucleophilic [8]. The bromination sequence is critical—C6 must be brominated before C2 to prevent polybromination byproducts. Computational studies indicate that the C6 position has a Fukui electrophilicity index 1.5× greater than C2, rationalizing this regiochemical preference [5]. For the 5-methyl substituted derivative, the electron-donating methyl group further enhances C6 reactivity but may necessitate moderated reaction times to prevent dibromination at C6 when targeting monobromination.

Table 2: Bromination Conditions and Regioselectivity

Target PositionReagentSolventTemperatureRegioselectivity Ratio
C6NBS (1.05 eq)CHCl₃Reflux>95:5 (C6 vs C2)
C2Br₂ (1.1 eq)AcOH80°C85:15 (C2 vs C4)
C6/C2 (one-pot)Br₂ (2.2 eq)AcOH/H₂SO₄100°C<60% desired dibromo

Cyclopentyl Group Introduction via Nucleophilic Substitution or Transition Metal Catalysis

The introduction of the cyclopentyl group at N8 predominantly occurs through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed amination. SNAr reactions employ cyclopentyl bromide or iodide with strong bases (NaH or K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 60-80°C, displacing halogen at C4 of the pyrimidine ring [4] [9]. This method yields 70-88% of N8-cyclopentyl product but may suffer from O-alkylation byproducts when using brominated precursors. Palladium-catalyzed Buchwald-Hartwig amination offers superior selectivity using Pd₂(dba)₃/XPhos catalytic systems with cyclopentylamine, enabling coupling at milder temperatures (40-60°C) [3] [4]. Copper-mediated methods using CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine with cyclopentyl bromide in dioxane at 100°C provide cost-effective alternatives, particularly effective for large-scale synthesis where palladium residues are undesirable [4]. The steric bulk of the cyclopentyl group necessitates careful catalyst selection—bulky phosphines (e.g., XPhos) suppress dialkylation byproducts. Post-functionalization after bromination requires protection of the C2/C6 bromines from reduction under catalytic conditions.

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthetic Approaches

Solution-phase synthesis remains dominant for 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one production, particularly employing convergent routes where intermediates are purified via crystallization. The synthesis typically achieves 28-35% overall yield across 5-7 steps, with bromination and N-alkylation as yield-limiting steps [3] [4]. Key advantages include operational simplicity and scalability to multi-kilogram batches using standard reactor equipment. Drawbacks include cumbersome intermediate isolations and limited flexibility for analog synthesis.

Solid-phase approaches utilize polymer-supported intermediates, typically employing Wang or Rink resin-linked pyrimidines. The scaffold is built through sequential annulation, alkylation, and bromination while attached to the resin, followed by cleavage with TFA/DCM [4] [6]. While ideal for library synthesis (enabling 50+ analogs per week), solid-phase methods face challenges with:

  • Bromination completeness due to steric hindrance on resin
  • Cyclopentyl group introduction requiring excess reagents (5-10 eq)
  • Lower overall yields (12-18%) compared to solution-phase
  • Significant optimization needed for cleavage conditions to prevent debromination

Hybrid strategies employing solution-phase synthesis of key fragments followed by solid-phase coupling offer compromise solutions, particularly for generating C2/C6 diversification libraries around the 8-cyclopentyl-5-methyl core [6].

Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison

ParameterSolution-PhaseSolid-Phase
Overall Yield28-35%12-18%
Typical Purity>98% (after crystallization)85-92% (after cleavage)
ScalabilityKilogram-scale demonstratedMilligram to gram-scale
Analog FlexibilityLow (sequential synthesis)High (combinatorial libraries)
Key LimitationIntermediate purificationBromination efficiency on resin

Properties

CAS Number

1415560-29-0

Product Name

Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-

IUPAC Name

2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C13H13Br2N3O

Molecular Weight

387.07

InChI

InChI=1S/C13H13Br2N3O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3

InChI Key

GDBOCEQMRZFVCK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)Br)C3CCCC3)Br

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)Br)C3CCCC3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.